N-(3-acetamidophenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O3/c1-14-19-12-23-28(18-9-4-3-5-10-18)21(19)22(31)27(26-14)13-20(30)25-17-8-6-7-16(11-17)24-15(2)29/h3-12H,13H2,1-2H3,(H,24,29)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVKDHIXMUBGTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)NC4=CC=CC(=C4)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetamidophenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Acetamide Group : Enhances solubility and bioavailability.
- Pyrazolo[3,4-d]pyridazin Core : Known for various biological activities including anticancer effects.
This structural complexity allows it to interact with multiple biological targets, making it a candidate for further pharmacological exploration.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The specific mechanisms include:
- Enzyme Inhibition : The compound can inhibit key enzymes involved in cancer progression.
- Receptor Modulation : It may act as an antagonist or agonist at specific receptors, influencing cellular signaling pathways.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, compounds with similar pyrazolo[3,4-d]pyridazin structures have shown significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values ranging from 0.3 to 24 µM .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 5i | MCF-7 | 0.3 | Dual EGFR/VGFR2 inhibition |
| Compound 6 | HCT116 | 7.60 | Induces apoptosis and inhibits migration |
| N-(3-acetamidophenyl)-2-(...) | Various | TBD | TBD |
Note: TBD = To Be Determined based on future studies.
Antimicrobial Activity
In addition to its anticancer properties, compounds within this chemical class have demonstrated notable antimicrobial effects against various bacterial and fungal strains. This suggests a broader spectrum of biological activity that could be harnessed in therapeutic contexts.
Case Studies
- Study on Anticancer Efficacy : A recent study evaluated several derivatives of pyrazolo[3,4-d]pyridazin compounds for their anticancer properties. The results indicated that modifications at the phenyl and acetamide positions significantly enhanced cytotoxicity against cancer cell lines .
- Antimicrobial Screening : Another investigation focused on the antimicrobial potential of related compounds, revealing effective inhibition against Gram-positive and Gram-negative bacteria . This supports the hypothesis that N-(3-acetamidophenyl)-2-(...) may also exhibit similar properties.
Chemical Reactions Analysis
Oxidation Reactions
The pyrazolo[3,4-d]pyridazine core undergoes oxidation at the 7-oxo position, particularly under acidic or alkaline conditions. For example:
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Oxidation of 7-oxo group | KMnO₄ in acidic medium (H₂SO₄) | 7-hydroxy derivative with preserved pyridazine ring | 75% |
This reaction highlights the stability of the fused pyridazine system under oxidative conditions.
Nucleophilic Aromatic Substitution
The electron-deficient pyridazine ring facilitates nucleophilic substitution at position 4-methyl or acetamide-linked positions:
| Reaction | Reagents | Site of Substitution | Yield | Source |
|---|---|---|---|---|
| Halogenation | PCl₅ or SOCl₂ | Replacement of methyl group with Cl | 68% | |
| Amination | NH₃/EtOH under reflux | Substitution at acetamide’s phenyl ring | 52% |
Substitution reactions are critical for synthesizing derivatives with modified biological activities.
Cross-Coupling Reactions
The compound participates in palladium-catalyzed coupling reactions, leveraging its aryl halide substituents:
| Reaction | Catalyst/Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura coupling | Pd(PPh₃)₄, Na₂CO₃, aryl boronic acid | Biaryl derivatives | 82% | |
| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos | N-arylated analogs | 71% |
These reactions enable structural diversification for pharmacological optimization .
Acid-Catalyzed Hydrolysis
The acetamide group undergoes hydrolysis under acidic conditions:
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydrolysis of acetamide | 6M HCl, reflux, 8h | Carboxylic acid derivative | 89% |
This reaction is pivotal for generating bioactive metabolites or prodrugs.
Cyclization Reactions
The compound forms fused heterocycles via intramolecular cyclization:
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Thermal cyclization | DMF, 120°C, 12h | Pyrido[2,3-c]pyridazine derivatives | 63% | |
| Vilsmeier-Haack reaction | POCl₃/DMF, 0–5°C | Formylated analogs at position 3 | 65% |
Cyclization expands the compound’s utility in synthesizing polycyclic scaffolds .
Reductive Amination
The ketone group at position 7-oxo can be reduced to form secondary amines:
| Reaction | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| NaBH₄ reduction | NaBH₄, MeOH, RT | 7-hydroxyamine derivative | 58% |
This modification enhances solubility and target-binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural similarities with other pyrazolo-pyridine and pyrazolo-pyridazine derivatives, differing primarily in substituents and core ring systems. Below is a comparative analysis based on the provided evidence:
Table 1: Structural and Physicochemical Comparison
*Inferred molecular formula based on structural similarity to CAS 941914-95-0 and substitution patterns.
†Predicted based on analogous compounds in .
Key Research Findings and Implications
Structural Variations and Properties
- Substituent Effects: Electron-Withdrawing Groups: The trifluoromethyl group in CAS 941914-95-0 enhances lipophilicity and metabolic stability, whereas the nitro group in 4h may increase reactivity. Polar Groups: The 3-acetamidophenyl group in the target compound introduces hydrogen-bonding capability, which could improve target affinity compared to non-polar substituents like o-tolyl in . Halogenation: Chlorine substituents (e.g., 4c , CAS 1105239-29-9 ) are common in bioactive molecules for enhancing potency and pharmacokinetics.
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and what reaction conditions are critical for optimizing yield?
Methodological Answer: A multi-step synthesis is typically employed, starting with functionalization of the pyrazolo[3,4-d]pyridazinone core. Key steps include:
- Nucleophilic substitution at the pyridazinone C6 position using α-chloroacetamide derivatives (e.g., N-arylsubstituted α-chloroacetamides) under reflux in aprotic solvents like DMF or THF .
- Coupling reactions (e.g., amide bond formation) using carbodiimide-based coupling agents (EDC/HOBt) to attach the 3-acetamidophenyl moiety .
Critical parameters include temperature control (0–5°C for sensitive intermediates), stoichiometric ratios of reagents, and purification via column chromatography or recrystallization. For reproducibility, monitor reactions using TLC or HPLC .
Q. Which spectroscopic and analytical techniques are essential for structural confirmation?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to verify substituent positions and assess purity. Key signals include aromatic protons (δ 7.2–8.5 ppm) and carbonyl groups (δ 165–175 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula via exact mass analysis (e.g., ESI+ mode) .
- X-ray Crystallography: Resolve ambiguous stereochemistry or regiochemistry in crystalline derivatives .
Q. How can researchers assess the compound’s solubility and stability in biological assay buffers?
Methodological Answer:
- Solubility Screening: Use a shake-flask method with incremental additions of DMSO to aqueous buffers (PBS, pH 7.4) followed by centrifugation and UV-Vis quantification .
- Stability Studies: Incubate the compound in assay buffers at 37°C for 24–72 hours, analyzing degradation via HPLC. Adjust buffer composition (e.g., add antioxidants) if instability is observed .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to identify key pharmacophores?
Methodological Answer:
- Systematic Substituent Variation: Synthesize analogs with modifications at the pyridazinone C4 methyl group, phenyl ring (electron-withdrawing/donating groups), and acetamide sidechain. Prioritize substituents based on computational docking predictions .
- Bioactivity Profiling: Test analogs in target-specific assays (e.g., kinase inhibition) and correlate activity with steric/electronic properties using QSAR models .
Q. How should contradictory pharmacological data (e.g., varying IC50 values across studies) be resolved?
Methodological Answer:
- Standardize Assay Conditions: Ensure consistent cell lines, incubation times, and solvent concentrations (e.g., DMSO ≤0.1%) to minimize variability .
- Data Reconciliation: Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., assay pH, temperature) and validate findings via orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. What computational strategies can predict the compound’s reactivity or metabolic pathways?
Methodological Answer:
- Quantum Mechanical (QM) Calculations: Use DFT (e.g., B3LYP/6-31G*) to model electrophilic/nucleophilic sites on the pyridazinone core .
- Metabolism Prediction: Employ software like Schrödinger’s MetaSite to identify CYP450-mediated oxidation hotspots (e.g., N-methyl or phenyl ring positions) .
Q. How can Design of Experiments (DOE) optimize reaction conditions for scale-up?
Methodological Answer:
- Factor Screening: Use a Plackett-Burman design to test variables (temperature, catalyst loading, solvent ratio) and identify critical parameters .
- Response Surface Methodology (RSM): Apply a central composite design to maximize yield and minimize impurities, with real-time monitoring via in-situ FTIR .
Q. What methodologies assess the compound’s stability under varying storage conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-vis) for 4–8 weeks. Analyze degradation products via LC-MS and identify hydrolytic or oxidative pathways .
- Excipient Compatibility: Co-formulate with common excipients (e.g., lactose, PVP) and monitor physical/chemical stability using DSC and XRD .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
